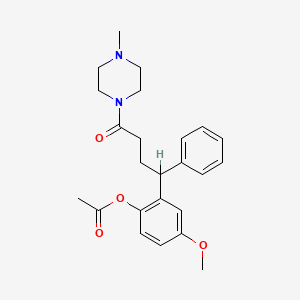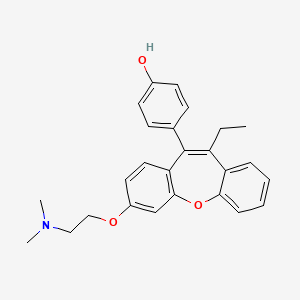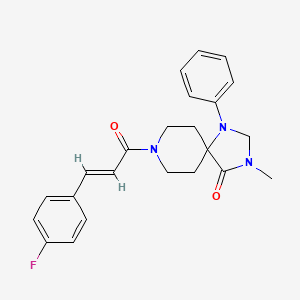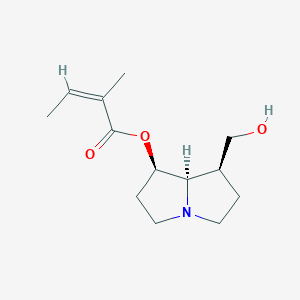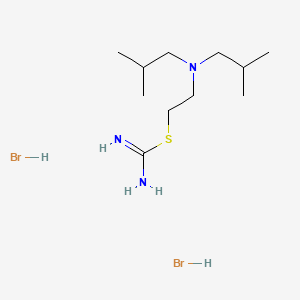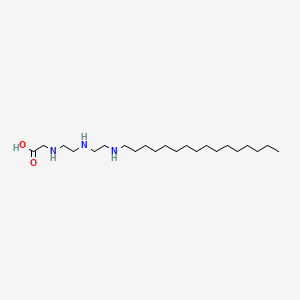
Hexadecylaminoethylaminoethylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecylaminoethylaminoethylglycine is a chemical compound with the molecular formula C22H47N3O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic hexadecyl chain and a hydrophilic glycine moiety, making it amphiphilic.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecylaminoethylaminoethylglycine can be synthesized through a multi-step process involving the reaction of hexadecylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction typically involves:
Step 1: Reaction of hexadecylamine with ethylenediamine in the presence of a suitable solvent like ethanol.
Step 2: Introduction of glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Mixing: Combining hexadecylamine and ethylenediamine in a solvent.
Heating: Maintaining the reaction mixture at an elevated temperature to facilitate the reaction.
Coupling: Adding glycine and a coupling reagent to complete the synthesis.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Hexadecylaminoethylaminoethylglycine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Hexadecylaminoethylaminoethylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用機序
The mechanism of action of hexadecylaminoethylaminoethylglycine involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to:
Form Micelles: Aggregating in aqueous solutions to form micelles, which can encapsulate hydrophobic molecules.
Stabilize Proteins: Interacting with protein surfaces to stabilize their structure and function.
Enhance Solubility: Increasing the solubility of hydrophobic drugs in aqueous solutions, facilitating their delivery and absorption.
類似化合物との比較
Hexadecylaminoethylaminoethylglycine can be compared with other similar amphiphilic compounds:
Cetyltrimethylammonium Bromide (CTAB): Another surfactant with a similar hydrophobic chain but different head group.
Sodium Dodecyl Sulfate (SDS): A widely used surfactant with a shorter hydrophobic chain and a sulfate head group.
Triton X-100: A non-ionic surfactant with a polyethylene oxide chain.
Uniqueness
This compound is unique due to its specific combination of a long hydrophobic chain and a glycine moiety, which provides distinct properties in terms of solubility, stability, and interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and properties make it valuable in scientific research, industrial applications, and potential medical uses. Understanding its preparation, reactions, and mechanism of action can further enhance its utility and development in new areas.
特性
CAS番号 |
122769-94-2 |
|---|---|
分子式 |
C22H47N3O2 |
分子量 |
385.6 g/mol |
IUPAC名 |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27/h23-25H,2-21H2,1H3,(H,26,27) |
InChIキー |
ACGWDKQZTFRUKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


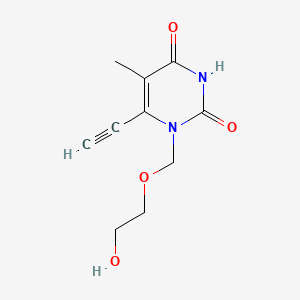
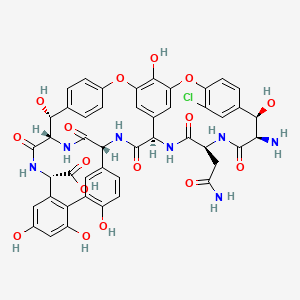
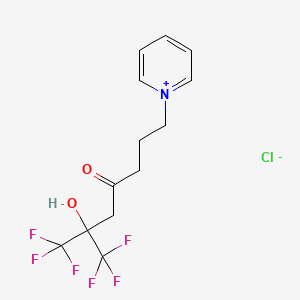
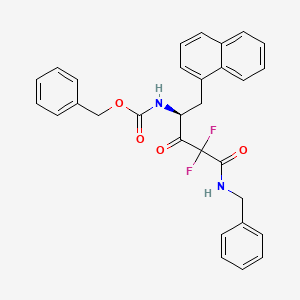

![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
